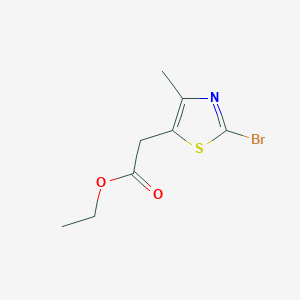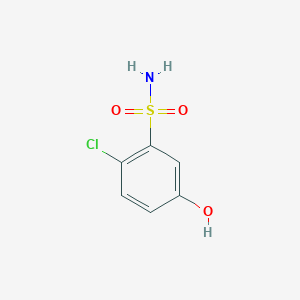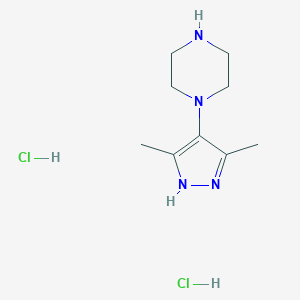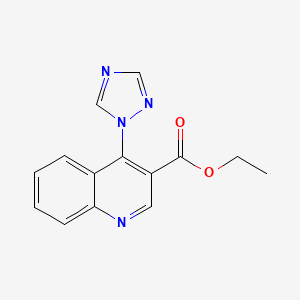
N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Overview
Description
“N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide” seems to be a complex organic compound. The name suggests it contains a carboxamide group (CONH2), a hydroxyl group (OH), and a naphthalene structure, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound also appears to have a 2,6-dimethylphenyl group attached .
Synthesis Analysis
While specific synthesis methods for “N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide” were not found, similar compounds such as Lidocaine are synthesized via SN2 reactions . The synthesis of Lidocaine involves the reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1 . Intermediate 1 is obtained via the commercially available compounds 2-chloroacetyl chloride and 2,6-dimethylaniline .
Scientific Research Applications
Photosynthesis-Inhibiting Activity
N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide and its derivatives exhibit significant potential in inhibiting photosynthetic electron transport (PET) in plants. For instance, compounds like N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide have shown strong PET-inhibiting activity in spinach chloroplasts, indicating potential utility in agricultural research and herbicide development. The PET-inhibiting activity is closely linked to the position and nature of substituents on the anilide ring, impacting the lipophilicity and electron-withdrawing properties of these compounds (Kos et al., 2021). Similar findings have been observed in other studies where different substitutions on the anilide ring have been explored for their impact on PET inhibition (Kos et al., 2020).
Antimicrobial Activity
These compounds have also been tested for their antimicrobial properties. They have shown significant activity against various strains of Staphylococcus aureus, including methicillin-resistant strains, as well as Mycobacterium tuberculosis. For example, derivatives like N-(3,5-Dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide demonstrated activity comparable or superior to common antibiotics like ampicillin and isoniazid. Their cytotoxicity was also tested, showing that promising compounds did not exhibit significant toxic effects at certain concentrations (Michnová et al., 2019).
Antimycobacterial Activity
In addition to the antimicrobial properties, N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide derivatives have shown potent antimycobacterial activity. Some compounds in this category displayed activities against various mycobacterial strains that were comparable or higher than those of standard drugs like rifampicin. The efficacy of these compounds against different strains, such as Mycobacterium kansasii and M. smegmatis, indicates their potential application in treating mycobacterial infections (Goněc et al., 2016).
Antitrypanosomal Activity
Studies have also explored the antitrypanosomal activities of these compounds. For instance, 3-hydroxy-N-(3-trifluoromethylphenyl)- and 3-hydroxy-N-(4-trifluoromethylphenyl)naphthalene-2-carboxamides showed significant activity against Trypanosoma brucei brucei, which causes sleeping sickness in humans. These findings indicate potential applications in developing treatments for trypanosomal infections (Kos et al., 2018).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-12-6-5-7-13(2)18(12)20-19(22)16-10-14-8-3-4-9-15(14)11-17(16)21/h3-11,21H,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMCCSHSPXMHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=CC=CC=C3C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40758275 | |
| Record name | N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40758275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
CAS RN |
92886-99-2 | |
| Record name | N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40758275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate](/img/structure/B1430144.png)

![Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1430150.png)

![7,7-Difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B1430152.png)

![4-Chloropyrazolo[1,5-A]pyrazine](/img/structure/B1430154.png)


![3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol](/img/structure/B1430161.png)
![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1430163.png)


